molecular formula C13H11BrO3 B15277507 Methyl 6-bromo-1-methoxy-2-naphthoate

Methyl 6-bromo-1-methoxy-2-naphthoate

Cat. No.: B15277507
M. Wt: 295.13 g/mol
InChI Key: HUEJLTRWPAZKOK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-methoxy-2-naphthoate is an organic compound with the molecular formula C12H9BrO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and methoxy functional groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-1-methoxy-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-methoxy-2-naphthoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-methoxy-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the naphthalene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include various substituted naphthoates depending on the nucleophile used.

    Oxidation: Products include naphthoic acids or aldehydes.

    Reduction: Products include de-brominated naphthoates or reduced naphthalene derivatives.

Scientific Research Applications

Methyl 6-bromo-1-methoxy-2-naphthoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-methoxy-2-naphthoate involves its interaction with specific molecular targets. The bromine atom and methoxy group allow for selective binding to enzymes or receptors, influencing their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include signal transduction cascades or metabolic pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-naphthoate
  • Methyl 1-methoxy-2-naphthoate
  • Methyl 6-iodo-1-methoxy-2-naphthoate

Uniqueness

Methyl 6-bromo-1-methoxy-2-naphthoate is unique due to the presence of both bromine and methoxy groups on the naphthalene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may only have one functional group. Its reactivity and versatility make it a valuable intermediate in organic synthesis and various research applications.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 6-bromo-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-16-12-10-6-4-9(14)7-8(10)3-5-11(12)13(15)17-2/h3-7H,1-2H3

InChI Key

HUEJLTRWPAZKOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CC(=C2)Br)C(=O)OC

Origin of Product

United States

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